molecular formula C10H12BrNO4S B2542372 Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate CAS No. 2172282-03-8

Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate

Cat. No.: B2542372
CAS No.: 2172282-03-8
M. Wt: 322.17
InChI Key: NOEPEMGVRVVJTA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate is a chemical compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.18 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfamoyl group attached to a benzoate ester. It is commonly used in research and development for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate typically involves the bromination of 2-methyl-4-sulfamoylbenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The esterification step is usually carried out under acidic conditions with a dehydrating agent like sulfuric acid to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-2-methyl-4-sulfamoylbenzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-2-methyl-4-aminobenzoate: Similar structure but with an amino group instead of a sulfamoyl group.

    Ethyl 5-bromo-2-methyl-4-nitrobenzoate: Similar structure but with a nitro group instead of a sulfamoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-3-16-10(13)7-5-8(11)9(4-6(7)2)17(12,14)15/h4-5H,3H2,1-2H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEPEMGVRVVJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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